molecular formula C23H24N4O5S B2750170 5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE CAS No. 941244-38-8

5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B2750170
CAS No.: 941244-38-8
M. Wt: 468.53
InChI Key: IHIVSJCVNJHRJG-UHFFFAOYSA-N
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Description

5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a morpholine sulfonyl group, and a methoxyphenyl ethylamine moiety

Scientific Research Applications

5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

Preparation Methods

The synthesis of 5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the morpholine sulfonyl group: This step may involve sulfonylation reactions using reagents such as chlorosulfonic acid or sulfonyl chlorides.

    Attachment of the methoxyphenyl ethylamine moiety: This can be done through nucleophilic substitution reactions.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE include other oxazole derivatives and compounds with morpholine sulfonyl groups. These compounds may share some chemical properties but differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-[2-(4-methoxyphenyl)ethylamino]-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5S/c1-30-19-6-2-17(3-7-19)10-11-25-23-21(16-24)26-22(32-23)18-4-8-20(9-5-18)33(28,29)27-12-14-31-15-13-27/h2-9,25H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIVSJCVNJHRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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